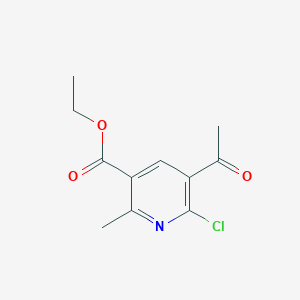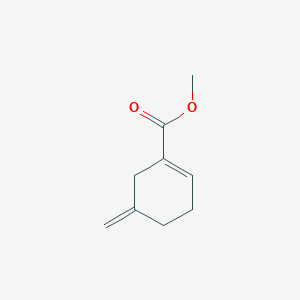
Trimethyl(4-phenylnon-4-EN-1-YN-1-YL)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(4-phenylnon-4-en-1-yn-1-yl)silane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This compound is particularly notable for its unique structure, which includes a phenyl group and a non-4-en-1-yn-1-yl group attached to a silicon atom. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(4-phenylnon-4-en-1-yn-1-yl)silane typically involves the reaction of an appropriate alkyne with a trimethylsilyl group. One common method is the palladium-catalyzed silylation of alkynes, which proceeds under mild and neutral conditions. This reaction can be extended to include the synthesis of allylsilanes by changing the dimetallic reagent .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as distillation and purification to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(4-phenylnon-4-en-1-yn-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrosilanes, chlorosilanes, and various catalysts such as palladium and nickel. Reaction conditions often involve mild temperatures and neutral pH to ensure selectivity and high yields .
Major Products
The major products formed from these reactions include silanols, siloxanes, and substituted silanes. These products have various applications in materials science and organic synthesis.
Wissenschaftliche Forschungsanwendungen
Trimethyl(4-phenylnon-4-en-1-yn-1-yl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the study of biological systems, particularly in the development of silicon-based biomolecules.
Medicine: Research is ongoing into the potential use of organosilicon compounds in drug delivery and medical imaging.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Trimethyl(4-phenylnon-4-en-1-yn-1-yl)silane involves the formation of carbon-silicon bonds through electrophilic substitution. The carbon-silicon bond is highly electron-releasing and can stabilize a positive charge in the β position through hyperconjugation. Electrophilic additions to allyl- and vinylsilanes take advantage of this property, leading to the formation of new carbon-carbon bonds at specific positions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyltrimethylsilane
- Diphenylsilane
- Triphenylsilane
- Tris(trimethylsilyl)silane
Uniqueness
Trimethyl(4-phenylnon-4-en-1-yn-1-yl)silane is unique due to its specific structure, which includes both a phenyl group and a non-4-en-1-yn-1-yl group. This structure imparts unique reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
834897-88-0 |
|---|---|
Molekularformel |
C18H26Si |
Molekulargewicht |
270.5 g/mol |
IUPAC-Name |
trimethyl(4-phenylnon-4-en-1-ynyl)silane |
InChI |
InChI=1S/C18H26Si/c1-5-6-8-12-18(15-11-16-19(2,3)4)17-13-9-7-10-14-17/h7,9-10,12-14H,5-6,8,15H2,1-4H3 |
InChI-Schlüssel |
GFGMYJXFIRLAKN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=C(CC#C[Si](C)(C)C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl [2-(4-chloropiperidin-1-yl)ethyl]carbamate](/img/structure/B14186599.png)

![1-Methyl-4-[(2S)-1-nitropropan-2-yl]benzene](/img/structure/B14186613.png)




![({6-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B14186637.png)
![5H-Imidazo[1,2-b]pyrazole-3,5,6-triamine](/img/structure/B14186639.png)
![S-1,3-Benzothiazol-2-yl 3-[(2-hydroxypropyl)amino]butanethioate](/img/structure/B14186655.png)



